molecular formula C8H9NO3S B11708537 N-Acetylbenzenesulfonamide CAS No. 5661-14-3

N-Acetylbenzenesulfonamide

Cat. No.: B11708537
CAS No.: 5661-14-3
M. Wt: 199.23 g/mol
InChI Key: JHKCSRBLMSDCML-UHFFFAOYSA-N
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Description

N-Acetylbenzenesulfonamide is an organic compound with the molecular formula C₈H₉NO₃S. It is a derivative of benzenesulfonamide, where an acetyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylbenzenesulfonamide can be synthesized through the acetylation of benzenesulfonamide. One common method involves reacting benzenesulfonamide with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-Acetylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetylbenzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: The parent compound without the acetyl group.

    N-Methylbenzenesulfonamide: A similar compound with a methyl group instead of an acetyl group.

    N-Butylbenzenesulfonamide: Another derivative with a butyl group.

Uniqueness

N-Acetylbenzenesulfonamide is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

5661-14-3

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

N-(benzenesulfonyl)acetamide

InChI

InChI=1S/C8H9NO3S/c1-7(10)9-13(11,12)8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)

InChI Key

JHKCSRBLMSDCML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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